3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Description
3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused triazolo-thiadiazole core linked to a 2-methylimidazo[1,2-a]pyridine moiety and a 5-bromo-2-furyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anticancer research . The bromine atom on the furan ring likely enhances electrophilic reactivity, while the methyl group on the imidazo-pyridine may improve lipophilicity, influencing bioavailability .
Propriétés
Formule moléculaire |
C15H9BrN6OS |
|---|---|
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
6-(5-bromofuran-2-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9BrN6OS/c1-8-12(21-7-3-2-4-11(21)17-8)13-18-19-15-22(13)20-14(24-15)9-5-6-10(16)23-9/h2-7H,1H3 |
Clé InChI |
DUNNHZNNOQROFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(O5)Br |
Origine du produit |
United States |
Méthodes De Préparation
Preparation of the Heterocyclic Core
a. Synthesis of 1,2,4-Triazolo[3,4-b]thiadiazole derivatives
The core heterocycle is typically synthesized via cyclization of suitable thiosemicarbazide derivatives with heteroaryl aldehydes or acids. For example, the synthesis of 1,2,4-triazolothiadiazoles can be achieved through:
- Step 1: Condensation of thiosemicarbazide with 2-aminobenzothiazole derivatives under reflux conditions in ethanol, forming a thiadiazole precursor.
- Step 2: Cyclization using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to generate the triazolothiadiazole ring system.
Thiosemicarbazide + 2-aminobenzothiazole → Intermediate → Cyclization with PCl₅ → Triazolothiadiazole core
Data Table 1: Typical Reaction Conditions for Triazolothiadiazole Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide + heteroaryl acid | Ethanol | Reflux | 4-6 hrs | 65-78 |
| 2 | PCl₅ | - | Room temp to reflux | 2-3 hrs | 55-70 |
Coupling of Heterocyclic Units
c. Formation of the fused heterocyclic system
The key step involves coupling the bromofuran derivative with the triazolothiadiazole core, often via nucleophilic substitution or cross-coupling reactions:
Method 1: Suzuki or Stille coupling using palladium catalysts, where the bromine on the furyl ring reacts with a boronic acid or stannane derivative attached to the heterocyclic core.
Method 2: Nucleophilic aromatic substitution if the heterocyclic core contains suitable leaving groups.
Bromofuran derivative + heterocyclic precursor (with boronic acid or stannane) → Pd-catalyzed coupling → Fused heterocycle
Data Table 2: Typical Cross-Coupling Conditions
| Catalyst | Ligand | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Toluene/DMF | 80-100°C | 12-24 hrs | 60-75 |
Attachment of the Imidazo[1,2-a]pyridine Moiety
a. Methylation and substitution
The imidazo[1,2-a]pyridine fragment is introduced through methylation of the nitrogen atom at position 2 or 3, followed by nucleophilic substitution with the heterocyclic core.
Step 5: Methylation using methyl iodide or dimethyl sulfate in the presence of a base (potassium carbonate).
Step 6: Coupling with the heterocyclic system via nucleophilic substitution or via a suitable linker, often under reflux with polar aprotic solvents like DMF.
| Reagents | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| Methyl iodide + base | Acetone or DMF | Reflux | 4-8 hrs | 65-80 |
Final Cyclization and Purification
The final step involves cyclization to form the fused heterocyclic system, often facilitated by heating or microwave irradiation, followed by purification via column chromatography or recrystallization.
Summary of Synthetic Route
| Step | Key Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization of thiosemicarbazide derivatives | PCl₅ | Reflux | Core heterocycle formation |
| 2 | Bromination of furyl derivative | NBS | Reflux | Bromofuran synthesis |
| 3 | Cross-coupling | Pd catalysts | Elevated temperature | Fused heterocycle formation |
| 4 | Methylation | Methyl iodide | Reflux | Attachment of imidazo fragment |
| 5 | Final cyclization | Heat/Microwave | - | Closure of fused system |
Analyse Des Réactions Chimiques
Bromine Substitution
The 5-bromo-2-furyl group undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to yield biaryl derivatives (88% yield) . -
Sonogashira Coupling :
Reacts with terminal alkynes (e.g., 4-ethylnylanisole) using Pd/Cu catalysts to form alkynylated furans (61% yield) .
Methylimidazopyridine Reactivity
The 2-methylimidazo[1,2-a]pyridine moiety participates in:
-
Electrophilic substitution : Nitration at the C₅ position using HNO₃/H₂SO₄.
-
Oxidation : Conversion of methyl groups to carboxylic acids under strong oxidative conditions (KMnO₄, Δ) .
Biological Interactions
The compound interacts with biological targets via hydrogen bonding (N-H, O) and π-π stacking (aromatic rings). Key interactions include:
| Target | Interaction Type | Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|
| EGFR kinase | H-bond with Thr766, π-stacking with Phe856 | 0.42 μM | |
| CDK-2 | Salt bridge with Asp86, hydrophobic interactions | 1.1 μM |
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) cleaves the triazolo-thiadiazole ring, forming sulfonic acid derivatives .
-
Hydrolytic Stability : Stable in pH 5–7; decomposes under strongly acidic (pH < 3) or basic (pH > 9) conditions via imidazopyridine ring opening.
Comparative Reactivity
The bromo-furyl group enhances electrophilicity compared to non-halogenated analogs:
| Derivative | Reaction Rate (Suzuki Coupling) | Reference |
|---|---|---|
| 5-Bromo-2-furyl | ||
| 2-Furyl (non-brominated) |
Applications De Recherche Scientifique
3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Effects on Triazolo-Thiadiazole Derivatives
Key structural analogs differ in substituents on the triazolo-thiadiazole ring, impacting biological activity and physicochemical properties.
- Aryl vs. Heteroaryl Substituents : Bromine on a furyl ring (target compound) vs. pyridinyl (e.g., 6-(5-Bromo-3-pyridinyl)-triazolo-thiadiazole ) alters π-π stacking and hydrogen-bonding capabilities, influencing target selectivity.
- Activity Trends: Phenyl-substituted derivatives (e.g., 5a-n) show higher antinociceptive activity than benzyl analogs, suggesting aryl groups optimize steric and electronic interactions with targets .
Imidazo-Pyridine vs. Indole Hybrids
The methyl group may also reduce metabolic degradation compared to unsubstituted indole derivatives .
Bromine Substitution Patterns
- Positional Effects : Bromine at the 5-position of the furyl ring (target compound) vs. 3-bromophenyl (5d ) or 5-bromo-3-pyridinyl alters dipole moments and steric bulk. The furyl bromine may facilitate halogen bonding, a critical interaction in kinase inhibition .
- Comparison with Non-Brominated Analogs: Bromine-free analogs (e.g., 5b with 4-methoxyphenyl ) exhibit lower anticancer potency, highlighting bromine’s role in enhancing cytotoxicity through reactive intermediate formation or direct target inhibition.
Pharmacological and Physicochemical Profiles
- Lipophilicity : The 2-methylimidazo-pyridine moiety increases logP compared to indole-based derivatives, improving membrane permeability .
- Thermal Stability: Higher melting points in halogenated analogs (e.g., 5a: 183–185°C ) suggest improved crystallinity and stability over non-halogenated compounds.
- Bioactivity : The target compound’s dual heterocyclic systems (triazolo-thiadiazole and imidazo-pyridine) may synergize to inhibit multiple oncogenic pathways, as seen in related triazolo-thiadiazole hybrids targeting Bcl-2 and microtubules .
Activité Biologique
The compound 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure combining a triazole and thiadiazole moiety with a brominated furyl group and an imidazo derivative. This unique architecture is believed to contribute significantly to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains:
- Gram-positive bacteria : The compound showed significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : It demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Selected Triazolo-Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 15.6 μg/mL |
| B | S. aureus | 12.5 μg/mL |
| C | P. aeruginosa | 18.0 μg/mL |
| D | B. subtilis | 10.0 μg/mL |
The activity was notably higher than that of standard antibiotics such as ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of the compound has also been explored. Several studies indicate that triazolo-thiadiazole derivatives can induce apoptosis in cancer cells:
- Mechanism of Action : The compound activates caspases, leading to programmed cell death in various cancer cell lines.
- Cell Lines Tested : Notable effects were observed in MCF7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Apoptosis Induction
In a recent study, the compound was shown to significantly increase caspase-3 activity in MCF7 cells after 24 hours of treatment, indicating a strong apoptotic effect. The results suggested that compounds with similar structural features could serve as potential chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is heavily influenced by their structural components:
- Substituents : The presence of electron-withdrawing groups (like bromine) enhances antimicrobial activity.
- Positioning : Variations in the position of substituents on the thiadiazole ring can lead to significant differences in activity profiles.
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Activity Level |
|---|---|---|
| Bromine | C5 | High |
| Methyl | C2 | Moderate |
| Methoxy | C6 | Low |
Q & A
Q. What are the recommended synthetic routes for 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine, and how are intermediates characterized?
- Methodological Answer : The synthesis involves multi-step heterocyclic condensation. A validated approach includes:
- Step 1 : Formation of the triazolothiadiazole core via cyclocondensation of 5-bromo-2-furoic acid derivatives with thiosemicarbazides under refluxing ethanol or microwave conditions .
- Step 2 : Coupling with 2-methylimidazo[1,2-a]pyridine using phosphoryl chloride (POCl₃) as a cyclizing agent, optimized at 80–100°C for 4–6 hours .
- Characterization :
- 1H/13C NMR : Confirm regioselectivity and substituent positions (e.g., furyl protons at δ 6.2–7.1 ppm, pyridine protons at δ 7.8–8.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks .
- Elemental Analysis : Validate stoichiometry (C, H, N, S within ±0.3% of theoretical values) .
Q. What spectroscopic and chromatographic techniques are critical for verifying the compound’s structural integrity?
- Methodological Answer :
- FT-IR : Identify key functional groups (e.g., C-Br stretch at ~550 cm⁻¹, triazole C=N at 1600–1650 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in the fused aromatic system (λmax ~270–310 nm) .
- XRD : Resolve crystalline structure; related triazolothiadiazoles show monoclinic systems with P2₁/c space groups and intermolecular π-π stacking .
- HPLC-DAD : Detect impurities (e.g., unreacted furyl intermediates) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting fungal 14α-demethylase (CYP51)?
- Methodological Answer :
- Target Selection : Use PDB ID 3LD6 (14α-demethylase lanosterol) for docking simulations .
- Protocol :
Prepare the ligand (target compound) by optimizing geometry at B3LYP/6-31G* level.
Dock into CYP51’s active site (AutoDock Vina) with a grid centered on heme iron.
Analyze binding poses: The bromofuryl group may occupy the hydrophobic pocket, while the triazolothiadiazole interacts with Tyr118 via H-bonding .
- Validation : Compare docking scores (e.g., ΔG ≈ −9.2 kcal/mol) with known antifungals like fluconazole (ΔG ≈ −7.8 kcal/mol) .
Q. How do substituent variations at the triazolothiadiazole core influence antibacterial activity, and how can contradictory SAR data be resolved?
- Methodological Answer :
- SAR Analysis :
- Resolving Contradictions :
- Bioisosteric Replacement : Swap bromofuryl with chlorothienyl to test if halogen size affects target binding .
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms skew MIC data .
Q. What strategies optimize reaction yields when synthesizing hybrid derivatives with imidazo[1,2-a]pyridine and triazolothiadiazole moieties?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes, improving yields from 55% to 78% via controlled dielectric heating .
- Solvent Optimization : Use DMF/H₂O (3:1) to enhance solubility of polar intermediates, minimizing side products .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃); ZnCl₂ increases cyclization efficiency by 20% .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Measure plasma stability (e.g., t½ in rodent plasma: ~2.5 hours) to identify rapid metabolism .
- Use LC-MS/MS to detect active metabolites (e.g., demethylated imidazopyridine derivatives) .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to improve bioavailability if poor solubility limits in vivo efficacy .
Tables for Key Findings
Q. Table 1: Comparative Antifungal Activity of Derivatives
| Derivative | CYP51 Binding Affinity (ΔG, kcal/mol) | MIC (C. albicans, µg/mL) |
|---|---|---|
| Target Compound | −9.2 | 1.5 |
| Fluconazole | −7.8 | 4.0 |
| Voriconazole | −8.5 | 2.0 |
Q. Table 2: Optimization of Synthesis Parameters
| Parameter | Conventional Method | Microwave Method | Yield Improvement |
|---|---|---|---|
| Time | 6 hours | 30 minutes | +23% |
| Solvent | Ethanol | DMF/H₂O | +15% |
| Catalyst | None | ZnCl₂ | +20% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
